![molecular formula C23H16ClFN2O2 B2549569 (4-氟苯基)甲基 N-[2-(4-氯苯基)喹啉-4-基]氨基甲酸酯 CAS No. 338401-43-7](/img/structure/B2549569.png)
(4-氟苯基)甲基 N-[2-(4-氯苯基)喹啉-4-基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone and quinoxaline derivatives has been a subject of interest due to their potential antibacterial properties. In one study, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized through a sulfur arylation reaction. This compound was then tested against various bacterial strains to evaluate its antibacterial efficacy . Another research effort led to the creation of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. These derivatives included various substituents such as amino, bromo, chloro, and phenyl groups . Additionally, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide resulted in methyl [4-(oxoacetyl)phenyl]carbamate, which was further used to synthesize various carbamate derivatives through condensation reactions .
Molecular Structure Analysis
The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was thoroughly analyzed using Raman spectroscopy. The crystal structure was determined to be monoclinic with specific unit cell parameters. The non-hydrogen atoms in the structure were refined anisotropically, and the hydrogen atoms were placed theoretically. Additionally, Hirshfeld surface and fingerprint plots were generated to understand the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The synthesized compounds underwent various chemical reactions to form new derivatives. For instance, the methyl [4-(oxoacetyl)phenyl]carbamate was reacted with different reagents such as ethyl acetoacetate, diethyl malonate, and o-phenylenediamine to yield a variety of pyridazine and quinoxaline derivatives. These reactions were facilitated by the presence of catalysts like zirconyl chloride octahydrate and were carried out in different solvent systems to optimize the yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized by their empirical formulas, crystal systems, and space groups. For example, the quinazolinone derivative was described with an empirical formula of C18H17ClN2O, and its crystallographic data included a monoclinic system with a specific volume and temperature at which the structure was resolved . The chemical properties of the compounds were influenced by the nature of the substituents and the core structure, which in turn affected their potential biological activities, such as antibacterial effects .
科学研究应用
药物化学中的喹啉衍生物
喹啉衍生物以其广泛的生物活性及潜在的治疗应用而闻名。对不同喹啉化合物的研究揭示了它们在开发具有抗菌、抗真菌和抗癌特性的新药中的重要性。例如,喹唑啉-4-酮衍生物作为 AMPA 受体拮抗剂的研究突出了喹啉化合物在神经系统疾病中的作用,表明了它们在设计此类疾病新疗法中的潜力 (B. Chenard 等,2001)。
喹啉衍生物的抗菌特性
喹啉衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌活性。一种具有扭曲取向的新型 8-氯喹啉酮对临床分离株表现出比现有疗法更强的抗菌活性,突出了喹啉衍生物在解决抗生素耐药性和开发新型抗菌剂方面的潜力 (Y. Kuramoto 等,2003)。
潜在的农用化学应用
2,4-双(氟烷基)喹啉-3-羧酸酯的合成开辟了农用化学研究的新途径。这些化合物源自喹啉并含有氟化基团,可用作后功能化反应的关键中间体,表明它们可用于开发农用化学应用的成分 (Fallia Aribi 等,2018)。
基于荧光的技术
喹啉衍生物也因其光学特性而受到探索,特别是在基于荧光的技术中。通过氧化 Pictet-Spengler 环化策略开发的吲哚并[3,2-c]喹啉展示了喹啉化合物作为荧光探针的潜力,这可能对生物医学成像和诊断产生影响 (Sujin Park 等,2015)。
抗癌活性
喹啉衍生物的合成和生物学评估显示了潜在的抗癌活性。一项针对 1,2,4-三唑并[4,3-a]-喹啉衍生物的研究揭示了对人神经母细胞瘤和结肠癌细胞系具有显着的细胞毒性,突出了喹啉衍生物在癌症治疗中的治疗潜力 (B. N. Reddy 等,2015)。
属性
IUPAC Name |
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)21-13-22(19-3-1-2-4-20(19)26-21)27-23(28)29-14-15-5-11-18(25)12-6-15/h1-13H,14H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYOSOIIMCRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

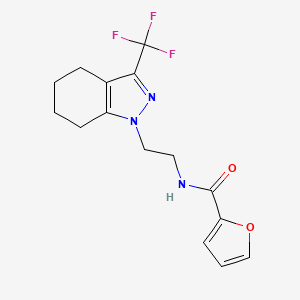
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)
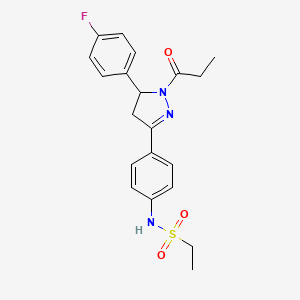
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)
![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
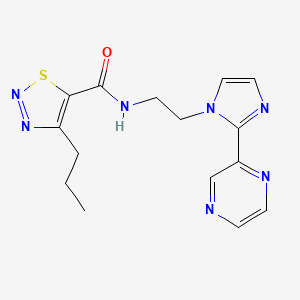
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
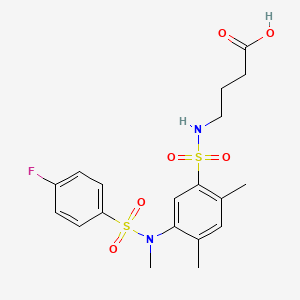
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
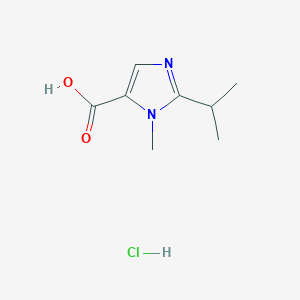
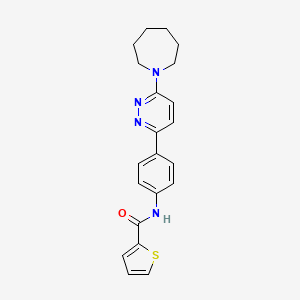
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)